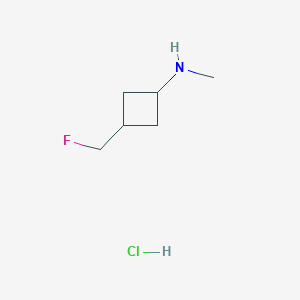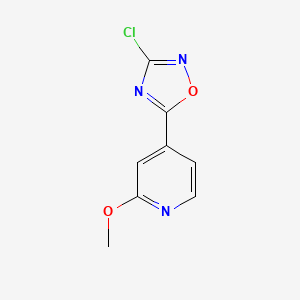
(6-Fluoro-4-formylpyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-formylpyridin-2-YL)acetic acid is a chemical compound that features a pyridine ring substituted with a fluoro group at the 6-position, a formyl group at the 4-position, and an acetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-formylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(6-Fluoro-4-formylpyridin-2-YL)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion to (6-Fluoro-4-carboxypyridin-2-YL)acetic acid.
Reduction: Formation of (6-Fluoro-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-Fluoro-4-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (6-Fluoro-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other interactions, while the formyl and acetic acid groups contribute to its reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chloro group instead of a fluoro group.
(6-Bromo-4-formylpyridin-2-YL)acetic acid: Contains a bromo group instead of a fluoro group.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Features a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (6-Fluoro-4-formylpyridin-2-YL)acetic acid imparts unique electronic properties, making it more reactive and capable of forming stronger interactions compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
2-(6-fluoro-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6FNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI 键 |
SESAEVIYKKIGLT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




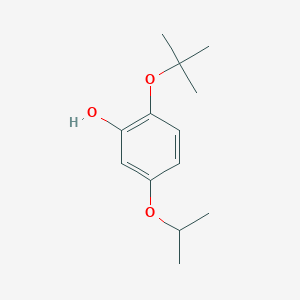
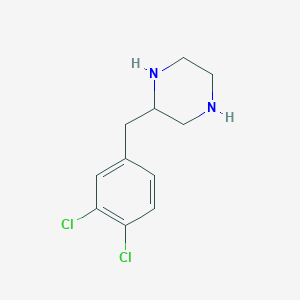
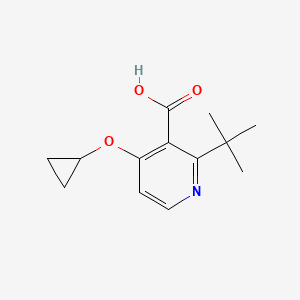

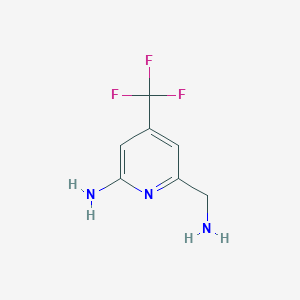
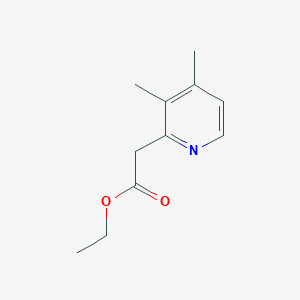
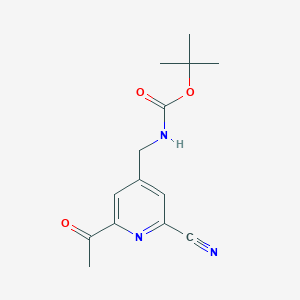

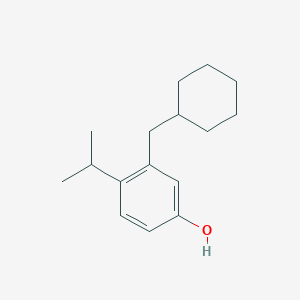
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
